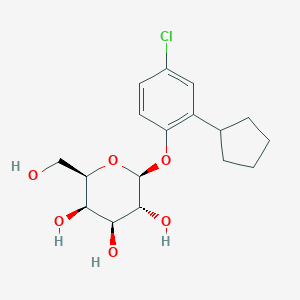

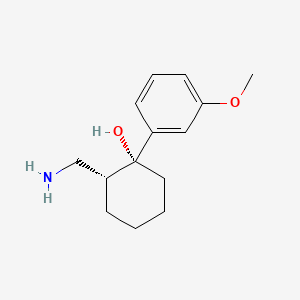

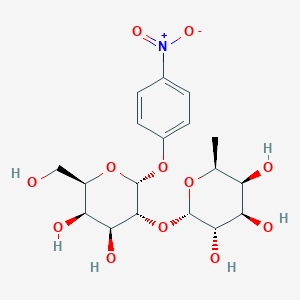

Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside, also known as BABG, is a novel small molecule that has been studied extensively for its potential applications in scientific research. BABG is a highly hydrophobic molecule that can be used to modulate the activity of proteins, enzymes, and other molecules involved in a variety of biochemical and physiological processes. This molecule has been used to study the structure and function of many proteins, enzymes, and other molecules, as well as to study the mechanisms of action of various drugs and their effects on the body.

科学的研究の応用

Synthesis Techniques and Intermediates

This compound is utilized as a key intermediate in the synthesis of cis-(1→3)-glycosides, demonstrating its versatility in forming glycosidic bonds essential for constructing complex carbohydrate structures. The procedures emphasize the importance of protecting group strategies and the selective manipulation of functional groups for achieving desired glycosylation outcomes (Madaj et al., 2004). Furthermore, it plays a significant role in the synthesis and conformational analysis of bacterial spore peptidoglycan repeating units, underlining its utility in microbiology and antibiotic research (Keglević et al., 2003).

Glycosidation Side Products

Investigations into the side products of glycosidation with selected 2-acetamido-2-deoxy-D-glucopyranosides reveal the complexity of synthetic carbohydrate chemistry. Identifying and understanding these side products is crucial for refining synthetic methods and improving yield and purity of the desired glycosides (Madaj et al., 2002).

Oligosaccharide Synthesis

The compound is foundational in the synthesis of oligosaccharides, such as those related to the HNK-1 antigen, showcasing its significance in developing molecules with potential biological and therapeutic applications. The stepwise synthesis of such complex structures from monosaccharide precursors highlights the intricate nature of carbohydrate synthesis and the potential for creating bioactive compounds (Sukhova et al., 2007).

Advanced Glycosylation Strategies

In advanced glycosylation strategies, the compound serves as a critical starting material or intermediate for the assembly of diverse oligosaccharide architectures. This includes the synthesis of conjugation-ready disaccharides and the exploration of new methodologies for efficient oligosaccharide construction, underscoring its utility in the development of vaccines and glycoconjugate therapeutics (Hou & Kováč, 2011).

作用機序

将来の方向性

特性

IUPAC Name |

N-[(4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-3-14-28-23-21(26-17(2)27)25(29-15-18-10-6-4-7-11-18)31-20-16-30-24(32-22(20)23)19-12-8-5-9-13-19/h3-13,20-25H,1,14-16H2,2H3,(H,26,27)/t20-,21-,22-,23-,24?,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVLJDUAASSUFR-WYXLOIEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

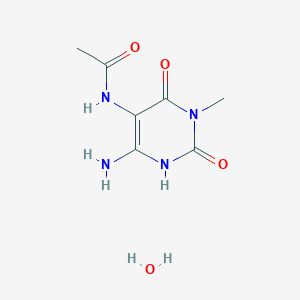

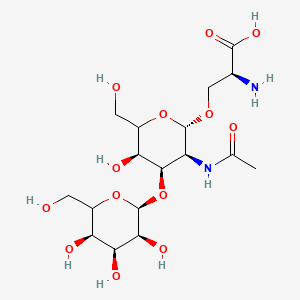

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)